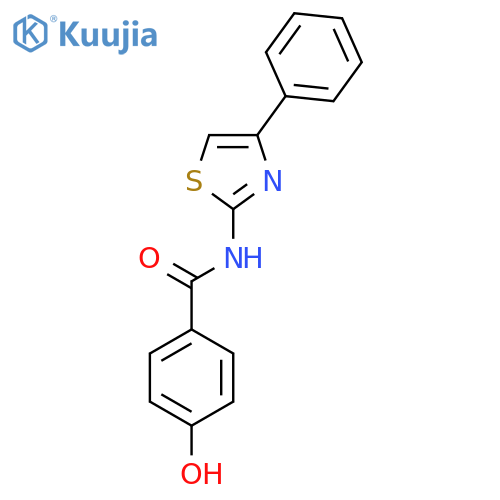

Cas no 457942-23-3 (4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide)

457942-23-3 structure

商品名:4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- 457942-23-3

- Oprea1_303984

- 4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

- EN300-7548856

-

- インチ: 1S/C16H12N2O2S/c19-13-8-6-12(7-9-13)15(20)18-16-17-14(10-21-16)11-4-2-1-3-5-11/h1-10,19H,(H,17,18,20)

- InChIKey: ZDEABALAOCHEGJ-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C2C=CC=CC=2)N=C1NC(C1C=CC(=CC=1)O)=O

計算された属性

- せいみつぶんしりょう: 296.06194880g/mol

- どういたいしつりょう: 296.06194880g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7548856-10.0g |

4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

457942-23-3 | 95.0% | 10.0g |

$3191.0 | 2025-03-22 | |

| Enamine | EN300-7548856-0.25g |

4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

457942-23-3 | 95.0% | 0.25g |

$367.0 | 2025-03-22 | |

| Enamine | EN300-7548856-1.0g |

4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

457942-23-3 | 95.0% | 1.0g |

$743.0 | 2025-03-22 | |

| Enamine | EN300-7548856-0.5g |

4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

457942-23-3 | 95.0% | 0.5g |

$579.0 | 2025-03-22 | |

| Enamine | EN300-7548856-2.5g |

4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

457942-23-3 | 95.0% | 2.5g |

$1454.0 | 2025-03-22 | |

| Enamine | EN300-7548856-0.05g |

4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

457942-23-3 | 95.0% | 0.05g |

$174.0 | 2025-03-22 | |

| Enamine | EN300-7548856-5.0g |

4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

457942-23-3 | 95.0% | 5.0g |

$2152.0 | 2025-03-22 | |

| Enamine | EN300-7548856-0.1g |

4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

457942-23-3 | 95.0% | 0.1g |

$257.0 | 2025-03-22 |

4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

457942-23-3 (4-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide) 関連製品

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量